REACTION_CXSMILES
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Cl[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=O.S(N)([NH2:17])(=O)=O.O>S1(CCCC1)(=O)=O>[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)#[N:17]
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Name
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|
Quantity
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24.3 g
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Type
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reactant
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Smiles
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ClC(=O)C=1C=C2COC(=O)C2=CC1
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Name
|
|
Quantity
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51 g
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Type
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solvent
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Smiles
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S1(=O)(=O)CCCC1
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Name
|
|
Quantity
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13.8 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(N)N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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135 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
At about 90° C.
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Type
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TEMPERATURE
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Details
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to cool
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Type
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TEMPERATURE
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Details
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the solution was cooled to 60° C
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Type
|
FILTRATION
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Details
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The crystals were filtered off
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Type
|
WASH
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Details
|
washed with water (60 g) and acetic acid (30 g)
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Type
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DRY_WITH_MATERIAL
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Details
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Then the title compound was dried in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |